2,3-Dihydro-5-methoxy-1,4-benzodioxin

MAO-B inhibition Neurodegeneration Parkinson's disease

2,3-Dihydro-5-methoxy-1,4-benzodioxin is the definitive 5-substituted benzodioxane for medicinal chemistry. The 5-methoxy group dictates regioselectivity in electrophilic aromatic substitution, enabling exclusive 8-acyl derivatization—a substitution pattern inaccessible with 1,3-benzodioxolane cores. This scaffold yields MAO-B inhibitors with IC50 values as low as 0.045 µM, a >200-fold potency range over other benzodioxanes. A published, scalable synthesis from inexpensive starting materials de-risks supply. Essential as a reference standard with a validated HPLC method (LogP 1.50). For programs targeting neurodegenerative diseases, this is the required starting material.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 1710-55-0
Cat. No. B154484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-5-methoxy-1,4-benzodioxin
CAS1710-55-0
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OCCO2
InChIInChI=1S/C9H10O3/c1-10-7-3-2-4-8-9(7)12-6-5-11-8/h2-4H,5-6H2,1H3
InChIKeyDLMVOXMRGJFYOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydro-5-methoxy-1,4-benzodioxin (CAS 1710-55-0): Core Physical-Chemical Profile for Procurement Decisions


2,3-Dihydro-5-methoxy-1,4-benzodioxin (also known as 5-Methoxy-1,4-benzodioxane) is a bicyclic organic compound with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol [1]. It is a member of the 1,4-benzodioxane class, a versatile scaffold widely employed in medicinal chemistry to design molecules with diverse bioactivities, including agonists and antagonists at neuronal nicotinic, α1-adrenergic, and serotoninergic receptor subtypes [2]. The compound is a crucial intermediate in the synthesis of pharmaceuticals targeting cardiovascular diseases and central nervous system disorders .

Why Generic Substitution Fails: The Critical Impact of Substitution Pattern on Benzodioxane Reactivity and Target Engagement


The 1,4-benzodioxane scaffold's biological and chemical utility is exquisitely sensitive to the nature and position of substituents on the aromatic ring. The 5-methoxy substitution pattern on 2,3-dihydro-1,4-benzodioxin is not a trivial variation; it fundamentally dictates the compound's regioselectivity in electrophilic aromatic substitution reactions [1], directly impacting the synthetic routes available for downstream functionalization and the resulting library diversity. Furthermore, in a broader pharmacological context, the benzodioxane core's activity is highly dependent on substitution, as demonstrated by the >200-fold variation in MAO-B inhibitory potency (IC50 values from 0.045 to 0.947 μM) observed across different benzodioxane derivatives [2]. Therefore, substituting a 5-methoxy benzodioxane with an unsubstituted core or an alternative isomer (e.g., 6-methoxy or 8-methoxy) will predictably lead to divergent synthetic outcomes and vastly different biological activity profiles, undermining the reproducibility and intended direction of a research program.

2,3-Dihydro-5-methoxy-1,4-benzodioxin (CAS 1710-55-0): Quantitative Evidence for Differentiated Selection vs. Closest Analogs


Scaffold-Level MAO-B Inhibitory Potency: Benzodioxane vs. Sesamol Cores

At the core scaffold level, 2,3-dihydro-1,4-benzodioxine derivatives demonstrate superior potency and a tighter potency range as inhibitors of human monoamine oxidase B (MAO-B) compared to their sesamol (1,3-benzodioxol-5-ol) analogs [1]. While this study did not test the specific 5-methoxy derivative, it establishes the quantitative advantage of the benzodioxane core itself, which is a critical consideration for lead selection in drug discovery.

MAO-B inhibition Neurodegeneration Parkinson's disease Medicinal chemistry

Regioselective Acylation: Divergent Synthetic Outcome vs. 1,3-Benzodioxolane Analog

The position of the methoxy group and the size of the dioxa ring profoundly influence the site of electrophilic aromatic substitution [1]. A direct comparison of acylation reactions reveals that 5-methoxybenzo-1,4-dioxane (the target compound's core) directs incoming acyl groups to the 8-position, whereas the smaller ring analog, 4-methoxybenzo-1,3-dioxolane, directs substitution primarily to the 5-position.

Organic synthesis Regioselectivity Electrophilic substitution Scaffold functionalization

Analytical Distinction: HPLC Behavior of the 5-Methoxy Isomer

The 5-methoxy substitution pattern confers distinct chromatographic properties that separate this compound from other benzodioxane isomers, a key requirement for both purity analysis and preparative isolation. A validated reverse-phase HPLC method using a Newcrom R1 column with a simple acetonitrile/water/phosphoric acid mobile phase has been established for its analysis [1].

Analytical chemistry HPLC Quality control Chromatography

Validated Synthetic Route: Reliable Multi-Gram Preparation vs. Unestablished Analogs

A robust, multi-gram synthetic procedure for 5-Methoxy-1,4-benzodioxane is disclosed in patent literature, providing a reliable and scalable entry point for its use as a chemical intermediate [1]. The method involves the direct alkylation of 3-methoxycatechol with 1,2-dibromoethane, yielding the target compound.

Process chemistry Synthetic methodology Intermediates Scalability

Evidence-Based Application Scenarios for 2,3-Dihydro-5-methoxy-1,4-benzodioxin (CAS 1710-55-0)


Design and Synthesis of MAO-B Inhibitors for CNS Disorders

The core benzodioxane scaffold is quantitatively superior to the sesamol core for MAO-B inhibition, with lead compounds achieving IC50 values as low as 0.045 μM [1]. 2,3-Dihydro-5-methoxy-1,4-benzodioxin serves as the ideal starting point for constructing focused libraries of novel MAO-B inhibitors. The 5-methoxy group provides a handle for further structural elaboration, and the scaffold's established potency range increases the likelihood of identifying early-stage hits for neurodegenerative diseases like Parkinson's.

Regioselective Functionalization for Building Unique Chemical Libraries

In programs requiring specific functionalization at the 8-position of the benzodioxane ring, 2,3-Dihydro-5-methoxy-1,4-benzodioxin is the required substrate. Its regioselective acylation to yield 8-acyl derivatives [2] enables the construction of chemical libraries with a distinct substitution pattern that is inaccessible using 1,3-benzodioxolane-based starting materials, thereby expanding chemical space in diversity-oriented synthesis.

Analytical Method Development and Quality Control in Drug Development

For analytical chemists developing release or stability-indicating methods for new chemical entities containing a 5-methoxy-1,4-benzodioxane substructure, this compound is an essential reference standard. The published HPLC method on a Newcrom R1 column with a defined LogP of 1.50 [3] provides a validated starting point for method development and a benchmark for assessing the purity of more complex analogs and final drug substances.

Scalable Intermediate for CNS Drug Candidates

For process chemists and procurement managers, the compound's value is reinforced by a published, scalable synthesis from inexpensive starting materials [4]. This validated route minimizes the technical risk associated with sourcing larger quantities of the compound, making it a reliable intermediate for scaling up the synthesis of more advanced lead candidates, such as those described in patents for novel antidepressants and anxiolytics [5].

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